molecular formula C24H35O4P B1266123 Phosphoric acid, dodecyl diphenyl ester CAS No. 27460-02-2

Phosphoric acid, dodecyl diphenyl ester

Cat. No. B1266123
CAS RN: 27460-02-2
M. Wt: 418.5 g/mol
InChI Key: DLZXXNAEQGRWPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphoric acid alkyl diphenyl esters, including derivatives like phosphoric acid dodecyl diphenyl ester, can be achieved by reacting diphenyl phosphoryl chloride with alcohols in the presence of amines, followed by fluorinative hydrolysis to yield phosphorofluoridic acid ammonium salt monoesters in moderate to high yields. These salts are then converted to the corresponding acids through treatment with ion exchange resins (Murai, Tonomura, & Takenaka, 2011).

Molecular Structure Analysis

The molecular structure of phosphoric acid dodecyl diphenyl ester can be elucidated through NMR and other spectroscopic techniques as part of the synthesis and characterization process. These techniques provide insights into the ester's structural features, including the arrangement of its dodecyl and diphenyl groups attached to the phosphoric acid core.

Chemical Reactions and Properties

Phosphoric acid and its esters, including dodecyl diphenyl ester, participate in various chemical reactions such as esterification and deprotection reactions. These compounds can act as catalysts or reactants in the synthesis of other organic compounds, demonstrating their versatile chemical properties and reactivity (Li et al., 2006).

Scientific Research Applications

Catalytic Applications

Phosphoric acid alkyl diphenyl esters, which include compounds like phosphoric acid, dodecyl diphenyl ester, have been explored for their catalytic properties. In a study by Murai, Tonomura, and Takenaka (2011), these compounds were synthesized and tested as catalysts in condensation reactions. They demonstrated potential as acid catalysts, showcasing their utility in chemical synthesis processes (Murai, Tonomura, & Takenaka, 2011).

Flame Retardant and Plasticizer Properties

Organophosphate esters (OPEs), a group including this compound, are widely used as flame retardants and plasticizers. The environmental distribution, behavior, and metabolism of OPEs have been studied due to their increased production and usage. Greaves and Letcher (2016) reviewed the occurrence, levels, and metabolism of OPEs in various environmental compartments, indicating their significance in both industrial applications and environmental impact (Greaves & Letcher, 2016).

Electrochemical Applications

This compound, has been studied for its potential use in electrochemical applications. Siekierski et al. (2006) investigated phosphoric acid organic esters, including commercially available diphenylphosphate, for their use as electrolytes in protonic electrochromic cells. This research highlights the compound's potential in advanced material science, particularly in the development of smart window technologies (Siekierski et al., 2006).

Peptide Coupling Reagents

Phosphoric acid diphenyl ester derivatives have been developed for use in peptide coupling reactions. Kokare et al. (2007) synthesized and applied phosphoric acid diphenyl ester 2-phenylbenzimidazol-1-yl ester in the synthesis of amides and peptides. This research suggests the potential of phosphoric acid esters in biochemical applications, particularly in peptide synthesis (Kokare et al., 2007).

Corrosion Protection

Kobayashi and Fujiwara (2006) investigated the application of phosphoric acid mono-n-dodecyl ester in corrosion protection. They studied its self-assembly on cerium-based conversion coatings for galvanized steel, demonstrating its potential as a corrosion inhibitor in materials science (Kobayashi & Fujiwara, 2006).

Surfactant Properties

The esterification of fatty alcohols with phosphoric acid, which can produce compounds like dodecyl phosphoric acid, has been studied for surfactant properties. Negm and Tawfik (2014) synthesized anionic gemini surfactants through this process, finding applications in emulsifying agents and antimicrobial activities, relevant in various industries including petroleum and biocide applications (Negm & Tawfik, 2014).

Mechanism of Action

Target of Action

Phosphoric acid, dodecyl diphenyl ester, also known as dodecyl diphenyl phosphate, is an organophosphate ester. Organophosphate esters are known to have a wide range of targets, depending on their structure and the nature of the substrate . .

Mode of Action

The mode of action of organophosphate esters, including dodecyl diphenyl phosphate, is primarily through their antioxidant properties . They function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions .

Biochemical Pathways

Organophosphate esters, such as dodecyl diphenyl phosphate, are present in every plant and animal cell . They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods . Hydrolysis of ATP releases energy as it is needed for biochemical processes .

Result of Action

The primary result of the action of organophosphate esters like dodecyl diphenyl phosphate is the stabilization of polymers against degradation during processing and long-term applications . They function as antioxidants, reducing oxidative stress and thereby preventing damage to cells and tissues .

Action Environment

The action, efficacy, and stability of organophosphate esters like dodecyl diphenyl phosphate can be influenced by various environmental factors. For example, they may be hazardous to the environment, and water bodies should be given special attention . They are biodegradable, which means they can be broken down by microorganisms in the environment .

Safety and Hazards

When handling Phosphoric acid, dodecyl diphenyl ester, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phosphoric acid derivatives, which are present as urea urethanes and contain a radical with an affinity for the binder in addition to at least one phosphoric acid ester group, are especially suitable as wetting agents and dispersants . This suggests potential future applications in the field of materials science and engineering .

properties

IUPAC Name

dodecyl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35O4P/c1-2-3-4-5-6-7-8-9-10-17-22-26-29(25,27-23-18-13-11-14-19-23)28-24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXXNAEQGRWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067314
Record name Phosphoric acid, dodecyl diphenyl ester
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, dodecyl diphenyl ester
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CAS RN

27460-02-2
Record name Phosphoric acid, dodecyl diphenyl ester
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Record name Phosphoric acid, dodecyl diphenyl ester
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Record name Phosphoric acid, dodecyl diphenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, dodecyl diphenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodecyldiphenyl phosphate
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Record name Phosphoric acid, dodecyl diphenyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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